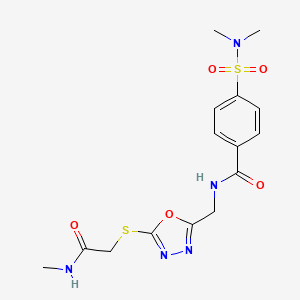
4-(N,N-dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H19N5O5S2 and its molecular weight is 413.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide , with CAS number 903272-15-1, represents a novel class of chemical entities characterized by their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on available literature.
Molecular Formula: C₁₅H₁₉N₅O₅S₂
Molecular Weight: 413.5 g/mol
Structure: The compound features a complex structure that includes a benzamide moiety linked to an oxadiazole derivative, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
- Antimicrobial Activity
- Antitumor Activity
-
Inhibition of Enzymatic Activity
- The compound is hypothesized to interact with key enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that they can inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy . This inhibition can lead to decreased proliferation of cancerous cells.
Antimicrobial Efficacy
A study conducted by Villemagne et al. (2020) focused on the synthesis of new oxadiazole derivatives as EthR inhibitors against Mycobacterium tuberculosis. While the specific compound was not tested, it is reasonable to infer that similar compounds exhibit comparable efficacy in inhibiting bacterial growth .
Antitumor Mechanisms
In a comparative analysis of oxadiazole derivatives, it was found that certain compounds could significantly reduce tumor cell viability in vitro. For example, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against various cancer cell lines . This suggests that this compound may exhibit analogous effects.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis | |
| Enzyme Inhibition | Targeting DHFR |
Table 2: Comparative IC50 Values for Related Compounds
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Oxadiazole Derivative A | 5.0 | Cancer Cells |
| Oxadiazole Derivative B | 10.0 | Mycobacterium |
| 4-(N,N-dimethylsulfamoyl)-... | TBD | TBD |
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5S2/c1-16-12(21)9-26-15-19-18-13(25-15)8-17-14(22)10-4-6-11(7-5-10)27(23,24)20(2)3/h4-7H,8-9H2,1-3H3,(H,16,21)(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRAFVCEVQNAQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














